molecular formula C7H8BrNO2 B13172880 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one

1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one

Cat. No.: B13172880
M. Wt: 218.05 g/mol
InChI Key: OWCKXMOWYLFMHA-UHFFFAOYSA-N
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Description

1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring and a methylamino group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one can be synthesized through a multi-step process involving the bromination of furan, followed by the introduction of the ethanone and methylamino groups. The typical synthetic route involves:

    Bromination of Furan: Furan is reacted with bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromofuran.

    Formation of Ethanone Derivative: 3-Bromofuran is then reacted with an appropriate reagent, such as acetyl chloride, to introduce the ethanone group, forming 3-bromo-2-furyl ethanone.

    Introduction of Methylamino Group: Finally, the 3-bromo-2-furyl ethanone is reacted with methylamine under controlled conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route as described above but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions and purification steps.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a precursor for drug development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is investigated for its interactions with biological targets and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and methylamino group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromofuran-2-yl)-2-(methylamino)ethan-1-one can be compared with other similar compounds, such as:

    1-(3-Chlorofuran-2-yl)-2-(methylamino)ethan-1-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromothiophene-2-yl)-2-(methylamino)ethan-1-one: Similar structure but with a thiophene ring instead of furan.

    1-(3-Bromofuran-2-yl)-2-(ethylamino)ethan-1-one: Similar structure but with an ethylamino group instead of methylamino.

Uniqueness: this compound is unique due to the specific combination of the bromine atom, furan ring, and methylamino group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

1-(3-bromofuran-2-yl)-2-(methylamino)ethanone

InChI

InChI=1S/C7H8BrNO2/c1-9-4-6(10)7-5(8)2-3-11-7/h2-3,9H,4H2,1H3

InChI Key

OWCKXMOWYLFMHA-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=C(C=CO1)Br

Origin of Product

United States

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